molecular formula C11H12N4O2 B14901170 n-((1h-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

n-((1h-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B14901170
M. Wt: 232.24 g/mol
InChI Key: ZGQOLBPNORFUDM-UHFFFAOYSA-N
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Description

N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a dihydropyridine core fused with a pyrazole moiety. The molecule contains a carboxamide group at the 3-position of the dihydropyridine ring, which is substituted with a pyrazol-3-ylmethyl group.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

6-methyl-2-oxo-N-(1H-pyrazol-5-ylmethyl)-1H-pyridine-3-carboxamide

InChI

InChI=1S/C11H12N4O2/c1-7-2-3-9(11(17)14-7)10(16)12-6-8-4-5-13-15-8/h2-5H,6H2,1H3,(H,12,16)(H,13,15)(H,14,17)

InChI Key

ZGQOLBPNORFUDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1)C(=O)NCC2=CC=NN2

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Carboxylic Acid Activation

The most widely reported method involves coupling 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with (1H-pyrazol-3-yl)methanamine. As demonstrated in, activation of the carboxylic acid using thionyl chloride ($$ \text{SOCl}2 $$) forms the corresponding acyl chloride, which reacts with the amine in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) under triethylamine ($$ \text{Et}3\text{N} $$) catalysis. This method achieves 77–90% yields when using stoichiometric ratios of 1:1.05 (acid:amine) at 25°C for 20 hours.

Critical parameters include:

  • Solvent polarity : Dichloromethane outperforms THF due to better solubility of intermediates.
  • Temperature control : Exothermic reactions require cooling to −10°C during acyl chloride formation.
  • Workup protocol : Triple aqueous washing removes unreacted amine and HCl byproducts.

Cyclization Reactions for Pyridine Ring Formation

An alternative approach constructs the pyridine ring post-amide formation. As outlined in, 3-aminopyrazole derivatives react with 1,3-diketones or α,β-unsaturated ketones under acidic conditions. For example, condensation of 3-amino-1H-pyrazole-5-carboxamide with ethyl acetoacetate in acetic acid ($$ \text{CH}_3\text{COOH} $$) at reflux (118°C) for 8 hours generates the dihydropyridine core via Knorr-type cyclization. This method circumvents the need for preformed pyridine-carboxylic acids but requires stringent pH control (pH 4.5–5.0) to prevent decarboxylation.

Optimization of Reaction Conditions

Catalytic Systems and Yield Enhancement

Comparative studies in reveal that Brønsted acids (e.g., $$ p $$-toluenesulfonic acid) improve cyclization yields (82–89%) compared to Lewis acids like $$ \text{ZnCl}_2 $$ (67–73%). Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields above 75%.

Table 1: Yield Comparison Across Synthetic Methods

Method Reagents Temperature (°C) Time (h) Yield (%) Source
Acyl chloride coupling $$ \text{SOCl}2 $$, $$ \text{Et}3\text{N} $$ 25 20 90
Knorr cyclization $$ \text{CH}_3\text{COOH} $$, microwave 118 0.75 78
Thiourea intermediate $$ \text{MeSCN} $$, $$ \text{CH}_3\text{I} $$ 40 24 99

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^{13}\text{C} $$ NMR (100 MHz, $$ \text{DMSO}-d_6 $$) identifies key structural features:

  • Carbonyl resonance at δ 177.0 ppm (C=O)
  • Pyridine C-2 at δ 155.9 ppm
  • Pyrazole C-3 at δ 139.6 ppm

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% $$ \text{HCO}2\text{H} $$ in $$ \text{CH}3\text{CN}/\text{H}_2\text{O} $$) achieves >99% purity with retention time 6.7 minutes. Mass spectrometry ([M+H]$$ ^+ $$ m/z 287.1) confirms molecular identity.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, while reduction may produce the corresponding alcohol derivative .

Scientific Research Applications

N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit kinase enzymes, leading to the modulation of cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Structural Features:

N-((1H-Pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide :

  • Core : 6-methyl-2-oxo-1,2-dihydropyridine.
  • Substituents : Pyrazol-3-ylmethyl group at the carboxamide position.

3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41) :

  • Core : Pyrrole-2-carboxamide.
  • Substituents : 2-Methylimidazole and trifluoromethylpyridyl groups.
  • Key Data : ESIMS m/z 392.2; LCMS purity 98.37%; HPLC purity 98.67% .

3-Methyl-N-(1-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 38) :

  • Core : Pyrrole-2-carboxamide.
  • Substituents : 1-Methyltriazole and trifluoromethylpyridyl groups.
  • Key Data : ESIMS m/z 393.0; LCMS purity 89.09%; HPLC purity 80.56% .

N-{[5-(Methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide :

  • Core : Dihydropyridine-3-carboxamide.
  • Substituents : Methanesulfonylpyridyl and trifluoromethylphenyl groups.
  • Activity : Elastase inhibitor .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (ESIMS) LCMS Purity (%) HPLC Purity (%) Key Substituents Biological Activity
Target Compound Not reported Not reported Not reported Pyrazol-3-ylmethyl Inferred from analogs
Compound 41 392.2 98.37 98.67 2-Methylimidazole, CF3-pyridyl Not explicitly stated
Compound 38 393.0 89.09 80.56 1-Methyltriazole, CF3-pyridyl Not explicitly stated
Elastase Inhibitor Not reported Not reported Not reported Methanesulfonylpyridyl, CF3-phenyl Elastase inhibition
TNIK Inhibitor Not reported Not reported Not reported Phenylpyrazole Anticancer (TNIK inhibition)

Observations:

  • The pyrazole or triazole/imidazole substituents influence hydrogen-bonding capacity and target selectivity. For example, the elastase inhibitor’s methanesulfonyl group may enhance electrostatic interactions with enzyme active sites .
  • Synthetic Efficiency :
    • Compound 41 (35% yield, 98.67% purity) demonstrates higher synthetic efficiency compared to Compound 38 (22% yield, 80.56% purity), suggesting substituent-dependent challenges in purification or stability .

Therapeutic Implications

  • Kinase Targeting : Pyrazole-containing TNIK inhibitors (e.g., ) suggest oncology applications, as TNIK is implicated in Wnt signaling and cancer progression.

Biological Activity

The compound n-((1H-pyrazol-3-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity through a review of relevant literature, highlighting its synthesis, pharmacological properties, and potential therapeutic applications.

Molecular Characteristics

  • Chemical Formula: C12_{12}H12_{12}N4_{4}O2_{2}
  • Molecular Weight: 232.25 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

Structural Features

The compound features a dihydropyridine core with a carboxamide substituent and a pyrazole moiety, which are known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, a study reported that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
n-((1H-pyrazol-3-yl)methyl)-6-methyl...Pseudomonas aeruginosa20

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies suggest that it inhibits cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a derivative was shown to inhibit tubulin polymerization, leading to reduced viability in cancer cell lines .

Case Study: Antitumor Efficacy

A recent case study involved testing the compound against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .

Other Biological Activities

In addition to antimicrobial and antitumor effects, this compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thus providing potential therapeutic benefits in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: Compounds in this class often act as inhibitors of enzymes involved in metabolic pathways.
  • Receptor Modulation: The presence of the pyrazole ring may enhance binding affinity to specific receptors implicated in disease processes.

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